Nartograstim is classified as a biological therapeutic agent. It is produced through recombinant DNA technology, specifically using Escherichia coli as the host organism for its synthesis. This compound falls under the broader category of hematopoietic growth factors, which are crucial in regulating blood cell production and differentiation.
The synthesis of Nartograstim involves several key steps:
This method allows for high yields of Nartograstim while ensuring its biological activity is preserved during processing .
Nartograstim has a molecular formula that reflects its protein nature, typically represented by its amino acid sequence. The protein consists of 174 amino acids with a molecular weight of approximately 19 kDa. Its structure is critical for its function in stimulating neutrophil production, and it maintains a similar conformation to that of natural human granulocyte colony-stimulating factor .
Nartograstim primarily functions through receptor-mediated interactions with the granulocyte colony-stimulating factor receptor on hematopoietic progenitor cells. Upon binding, it triggers a cascade of intracellular signaling pathways that lead to:
These reactions are crucial for restoring immune function in patients undergoing treatments that compromise their immune systems .
The mechanism by which Nartograstim exerts its effects involves several steps:
This mechanism underscores its therapeutic role in enhancing immune responses during periods of neutropenia .
Nartograstim exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during formulation development .
Nartograstim is primarily used in clinical settings for:
Granulocyte Colony-Stimulating Factor (G-CSF) is a fundamental hematopoietic cytokine regulating neutrophil production, differentiation, and function. The clinical emergence of recombinant human G-CSF (rhG-CSF) in the early 1990s revolutionized supportive care in oncology, particularly for chemotherapy-induced neutropenia (CIN). Filgrastim, the first recombinant methionyl human G-CSF produced in Escherichia coli, demonstrated efficacy in reducing neutropenia duration, infection rates, and hospitalization [6]. However, its short circulating half-life (3.5 hours) necessitated daily injections during myelosuppressive periods [5]. This limitation spurred the development of second-generation derivatives with enhanced pharmacokinetic properties, including pegfilgrastim (PEGylated filgrastim) and nartograstim, a structurally engineered variant with improved stability and bioactivity [1] [3]. Nartograstim represents a deliberate effort to overcome the pharmacological constraints of first-generation G-CSF therapies through targeted protein engineering rather than conjugation.
Nartograstim is classified as a recombinant human G-CSF analog produced in E. coli. Unlike glycosylated endogenous G-CSF or lenograstim (produced in mammalian cells), nartograstim is a non-glycosylated 18.8 kDa polypeptide [1] [7]. Its structural innovation lies in four strategically designed amino acid substitutions compared to wild-type G-CSF:
These mutations confer significant biochemical advantages:
Consequently, nartograstim exhibits greater resistance to thermal and chemical denaturation and demonstrates higher specific activity in neutrophil proliferation assays compared to wild-type recombinant G-CSF [1].
The primary research objectives driving nartograstim development were:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5